![molecular formula C10H13NO2 B6618968 N-cyclopentyl-2-furamide CAS No. 349110-01-6](/img/structure/B6618968.png)
N-cyclopentyl-2-furamide
Overview
Description
N-cyclopentyl-2-furamide (NCF) is a synthetic, cyclopentyl-based amide that has been used in a variety of scientific research applications. It is an important building block in the synthesis of many organic compounds, and has been used as a precursor in the synthesis of a range of pharmaceuticals, agrochemicals, and other compounds. NCF is an important tool in the study of biochemical and physiological processes, and is used in a wide range of research projects.
Scientific Research Applications
N-cyclopentyl-2-furamide has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a building block in the synthesis of peptides, peptidomimetics, and other compounds. In addition, N-cyclopentyl-2-furamide has been used in the study of biochemical and physiological processes, and as a tool in the study of enzyme catalysis.
Mechanism of Action
N-cyclopentyl-2-furamide acts as a substrate for a variety of enzymes, and is involved in a number of biochemical and physiological processes. It is a substrate for the enzyme cyclopentyl-2-furamidase, which catalyzes the hydrolysis of N-cyclopentyl-2-furamide to form cyclopentanone and ammonia. It is also a substrate for the enzyme cyclopentyl-2-furamidase-2, which catalyzes the hydrolysis of N-cyclopentyl-2-furamide to form cyclopentanone and ammonia.
Biochemical and Physiological Effects
N-cyclopentyl-2-furamide has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclopentyl-2-furamidase, which is involved in the metabolism of fatty acids. It has also been found to act as an inhibitor of the enzyme cyclopentyl-2-furamidase-2, which is involved in the metabolism of amino acids. In addition, N-cyclopentyl-2-furamide has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is available commercially in a variety of forms. In addition, it is relatively stable and can be stored for long periods of time. However, N-cyclopentyl-2-furamide also has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, it has a relatively low boiling point, which can make it difficult to isolate and purify.
Future Directions
There are several potential future directions for the use of N-cyclopentyl-2-furamide in scientific research. It could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the study of enzyme catalysis and other biochemical and physiological processes. In addition, N-cyclopentyl-2-furamide could be used in the development of new peptides and peptidomimetics. Finally, N-cyclopentyl-2-furamide could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
The synthesis of N-cyclopentyl-2-furamide is a relatively simple process. It is synthesized by reacting cyclopentanone with ammonia, followed by the addition of an amine reagent. This reaction is known as the Knoevenagel condensation. The product is then purified and isolated by distillation or recrystallization.
properties
IUPAC Name |
N-cyclopentylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDJFVIXJSJPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301598 | |
Record name | N-Cyclopentyl-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-furamide | |
CAS RN |
349110-01-6 | |
Record name | N-Cyclopentyl-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349110-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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